molecular formula C18H14N2O3S B467481 N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide CAS No. 642957-30-0

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B467481
CAS No.: 642957-30-0
M. Wt: 338.4g/mol
InChI Key: GUGVEVJFNHZSOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The synthetic route includes the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 4-phenoxyaniline in the presence of a base such as triethylamine to yield the desired compound . The reaction conditions are usually mild, and the compounds are obtained in moderate to excellent yields (56–85%) .

Chemical Reactions Analysis

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Biological Activity

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its anti-cancer and anti-microbial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activities

The compound exhibits a range of biological activities, primarily focusing on:

  • Anti-Cancer Activity
  • Anti-Microbial Activity

The anti-cancer activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).

2.2 Case Studies and Findings

A study evaluated several carbamothioyl-furan derivatives, including this compound, revealing significant anti-cancer potential:

CompoundCell LineCell Viability (%)IC50 (µg/mL)
4dHepG233.2920
4aHuh-735.0125
4bMCF-737.3130

The para-methyl-substituted derivative (4d) exhibited the highest potency, with a cell viability of only 33.29% at a concentration of 20 µg/mL, indicating strong cytotoxic effects against liver cancer cells .

2.3 Structure-Activity Relationships (SAR)

The SAR analysis indicates that electron-donor substituents on the phenyl ring enhance anti-cancer activity. The presence of nitro groups at various positions also plays a critical role in modulating biological activity:

  • Ortho-nitro : Most effective with significant inhibition.
  • Meta-nitro : Moderate effectiveness.
  • Para-nitro : Least effective among nitro-substituted compounds.

This trend suggests that the spatial arrangement of substituents can significantly influence the compound's efficacy against cancer cells .

This compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

3.2 Case Studies and Findings

In vitro studies have demonstrated that this compound possesses notable antimicrobial activity against various bacterial and fungal strains:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli16230
S. aureus13265
Fungal Strains12–19120.7–190

The compound showed more pronounced antifungal activity compared to antibacterial effects, highlighting its potential as a therapeutic agent in treating fungal infections .

4. Conclusion

This compound demonstrates promising anti-cancer and anti-microbial activities through well-defined mechanisms of action. The structure-activity relationship studies provide valuable insights into optimizing this compound for enhanced therapeutic efficacy.

Properties

IUPAC Name

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGVEVJFNHZSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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